molecular formula C17H11ClIN3O3S B316730 N-(2-chloro-5-iodobenzoyl)-N'-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea

N-(2-chloro-5-iodobenzoyl)-N'-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea

Cat. No.: B316730
M. Wt: 499.7 g/mol
InChI Key: WLPCROMABMXUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-iodobenzoyl)-N'-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea is a complex organic compound that features a benzamide core substituted with chloro and iodo groups, as well as a carbamothioyl group linked to an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-iodobenzoyl)-N'-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The choice of solvents and reagents is also crucial to ensure the scalability and environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-iodobenzoyl)-N'-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-chloro-5-iodobenzoyl)-N'-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chloro-5-iodobenzoyl)-N'-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-iodobenzamide: Lacks the isoindoline moiety.

    N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]benzamide: Lacks the chloro and iodo substitutions.

Uniqueness

The unique combination of chloro, iodo, and isoindoline moieties in N-(2-chloro-5-iodobenzoyl)-N'-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)thiourea imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H11ClIN3O3S

Molecular Weight

499.7 g/mol

IUPAC Name

2-chloro-5-iodo-N-[(2-methyl-1,3-dioxoisoindol-5-yl)carbamothioyl]benzamide

InChI

InChI=1S/C17H11ClIN3O3S/c1-22-15(24)10-4-3-9(7-11(10)16(22)25)20-17(26)21-14(23)12-6-8(19)2-5-13(12)18/h2-7H,1H3,(H2,20,21,23,26)

InChI Key

WLPCROMABMXUEX-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=S)NC(=O)C3=C(C=CC(=C3)I)Cl

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=S)NC(=O)C3=C(C=CC(=C3)I)Cl

Origin of Product

United States

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